molecular formula C11H8O2 B12656295 (E)-5-(Phenylmethylene)furan-2(5H)-one CAS No. 35304-87-1

(E)-5-(Phenylmethylene)furan-2(5H)-one

Cat. No.: B12656295
CAS No.: 35304-87-1
M. Wt: 172.18 g/mol
InChI Key: DMWDECPSZZVGPO-CSKARUKUSA-N
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Description

(E)-5-(Phenylmethylene)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(Phenylmethylene)furan-2(5H)-one typically involves the condensation of furan-2(5H)-one with benzaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Furan-2(5H)-one+BenzaldehydeBase, HeatThis compound\text{Furan-2(5H)-one} + \text{Benzaldehyde} \xrightarrow{\text{Base, Heat}} \text{this compound} Furan-2(5H)-one+BenzaldehydeBase, Heat​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-5-(Phenylmethylene)furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-5-(Phenylmethylene)furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-5-(Phenylmethylene)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethylene group can participate in π-π interactions, while the furan ring can engage in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

    (Z)-5-(Phenylmethylene)furan-2(5H)-one: The geometric isomer of the compound with different spatial arrangement.

    5-(Phenylmethyl)furan-2(5H)-one: A compound with a phenylmethyl group instead of a phenylmethylene group.

    5-(Phenylmethylene)thiophene-2(5H)-one: A thiophene analog with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness: (E)-5-(Phenylmethylene)furan-2(5H)-one is unique due to its specific geometric configuration and the presence of both a furan ring and a phenylmethylene group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

35304-87-1

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

(5E)-5-benzylidenefuran-2-one

InChI

InChI=1S/C11H8O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-8H/b10-8+

InChI Key

DMWDECPSZZVGPO-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C=CC(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=C2C=CC(=O)O2

Origin of Product

United States

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